![molecular formula C15H13N3O2 B8285717 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B8285717.png)
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide
Übersicht
Beschreibung
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. The compound has gained attention due to its potential biological activities, particularly in the field of cancer research.
Vorbereitungsmethoden
The synthesis of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This can be achieved through a base-mediated cyclization reaction of a suitable precursor, such as 2-bromo-5-iodopyridine, followed by substitution at the N-1 position with a tert-butylcarbonate group.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using a suitable methoxy donor.
Formation of the benzamide moiety: The benzamide group can be introduced through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Analyse Chemischer Reaktionen
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the pyridine ring, leading to the formation of dihydropyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like methoxide ions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide has several scientific research applications, including:
Cancer Research: The compound has shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in various types of tumors.
Drug Development: Due to its biological activities, the compound is being explored as a lead compound for the development of new anticancer drugs.
Biological Studies: The compound is used in studies to understand the role of FGFR signaling pathways in cancer progression and resistance to therapy.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide involves the inhibition of fibroblast growth factor receptors (FGFRs). The compound binds to the FGFRs, preventing their activation and subsequent signaling pathways . This inhibition leads to the suppression of cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can be compared with other pyrrolopyridine derivatives, such as:
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: This compound also contains a pyrrolopyridine core and exhibits similar biological activities.
7-Azaindole derivatives: These compounds share a similar pyridine ring structure and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C15H13N3O2 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-7-9(4-5-11(13)14(16)19)12-8-18-15-10(12)3-2-6-17-15/h2-8H,1H3,(H2,16,19)(H,17,18) |
InChI-Schlüssel |
YHRGEALHJRLPPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CNC3=C2C=CC=N3)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
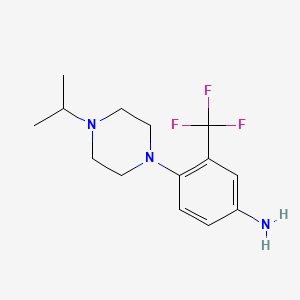
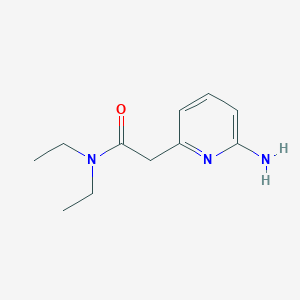
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8285656.png)
![2H-Pyrazolo[3,4-c]quinolin-4-amine, 1-(2-methylpropyl)-2-propyl-](/img/structure/B8285661.png)

![tert-butyl(((3aR,4R,6aR)-5-iodo-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B8285678.png)
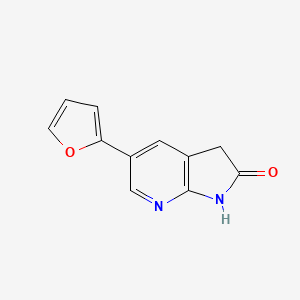
![2,3-Dichloro-N-[2-(4-methoxy-phenyl)-2-piperidin-1-yl-ethyl]-benzamide](/img/structure/B8285690.png)
![Methyl 5-[2-(acetylthio)ethyl]thiophene-2-carboxylate](/img/structure/B8285691.png)
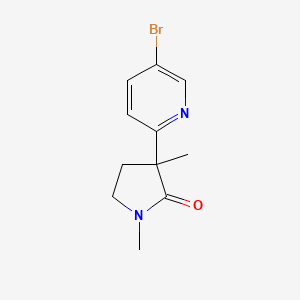
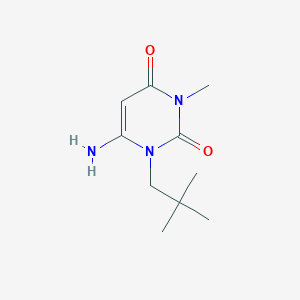
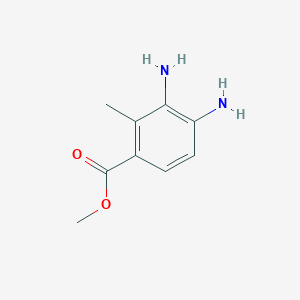
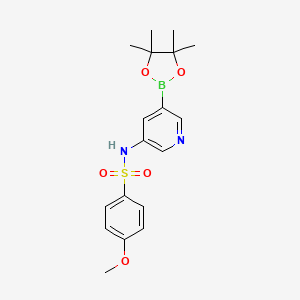
![tert-butyl 5-bromo-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B8285715.png)
